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Compound of Interest

Compound Name: 4-Fluoro-3'-methoxybiphenyl
CAS No.: 10540-43-9
Cat. No.: B3335155
Get Quote
. J

Executive Summary

4-Fluoro-3'-methoxybiphenyl is an unsymmetrical biaryl compound characterized by a
fluorine atom at the para position of one phenyl ring and a methoxy group at the meta position
of the second ring. This specific substitution pattern renders it a high-value scaffold in drug
discovery, particularly for modulating metabolic stability via the fluorine atom (blocking para-
oxidation) and influencing receptor binding affinity through the methoxy group's hydrogen-bond
accepting capability. It serves as a critical intermediate in the synthesis of Fatty Acid Amide
Hydrolase (FAAH) inhibitors and liquid crystalline materials.
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Parameter Data

Chemical Name 4-Fluoro-3'-methoxy-1,1'-biphenyl
Molecular Formula Ci3H12FO

Molecular Weight 202.23 g/mol

Physical State Light yellow oil or low-melting solid

o Kinase inhibitors, FAAH inhibitors, Liquid
Key Application
Crystals

Chemical Structure & Electronic Properties[1]
Structural Analysis

The molecule consists of two benzene rings connected by a single C-C bond (1,1'-linkage).
The rotation around this bond is restricted but not locked, allowing for conformational
adaptability.

e Ring A (4-Fluoro): The fluorine atom is highly electronegative (

), inducing a strong inductive effect (-1) that pulls electron density from the ring, while
simultaneously donating electron density back via resonance (+R). The net effect deactivates
the ring slightly compared to benzene but directs electrophilic substitution to the ortho
position relative to the fluorine.

» Ring B (3'-Methoxy): The methoxy group is an electron-donating group (EDG) via resonance
(+M), activating the ring. Its meta position (relative to the biaryl linkage) creates a unique
steric and electronic pocket often exploited to fit into specific enzyme sub-sites (e.g., the
hydrophobic channels of kinases).

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The following data
represents the standard shifts for this structure in CDCls.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3335155?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Multiplicity /

Nucleus Shift (d ppm) ) Assignment
Coupling
) Ring A (Ar-H ortho to
1H NMR 7.58 - 7.51 Multiplet (2H) _
biaryl bond)
Triplet (J = 7.8 Hz, ]
7.36 Ring B (H-5')
1H)
] Ring A (H-3, H-5) +
7.19-7.05 Multiplet (4H) )
Ring B (H-2', H-6")
6.93 - 6.88 Multiplet (1H) Ring B (H-4")
3.87 Singlet (3H) Methoxy (-OCH?3)
Doublet (J_CF =
3C NMR 162.5 C-4 (C-F bond)
246.7 Hz)
159.9 Singlet C-3' (C-OMe bond)
55.3 Singlet Methoxy Carbon
1°F NMR -117.15 Multiplet Fluorine substituent

Note: Data derived from standard Suzuki coupling product analysis [1].

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to 4-Fluoro-3'-methoxybiphenyl is the palladium-catalyzed cross-

coupling of 4-fluorophenylboronic acid and 3-bromoanisole (or the reverse coupling partners).

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation,

and reductive elimination.
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Suzuki-Miyaura Catalytic Cycle
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Figure 1: Catalytic cycle for the synthesis of 4-Fluoro-3'-methoxybiphenyl via Suzuki-Miyaura
coupling.

Experimental Protocol
Reagents:

e 4-Fluorophenylboronic acid (1.2 equiv)

e 3-Bromoanisole (1.0 equiv)
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o Catalyst: Pd(PPhs)a (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)
e Base: K2COs (2.0 equiv) or Cs2COs3
e Solvent: DME/Water (2:1) or Toluene/Ethanol/Water[1]

Step-by-Step Procedure:

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

¢ Dissolution: Add 3-bromoanisole (1.0 mmol) and 4-fluorophenylboronic acid (1.2 mmol) to
the solvent mixture (10 mL). Degas by bubbling Argon for 15 minutes.

o Catalysis: Add Pd catalyst (0.03 mmol) and Base (2.0 mmol).
o Reflux: Heat the mixture to 80-90°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

o Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
Wash combined organics with brine, dry over Naz2S0Oa.[1]

 Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,
Hexane/EtOAc gradient) to yield the product as a colorless to pale yellow oil/solid.

Applications in Drug Discovery & Materials[7][8][9]
Medicinal Chemistry: FAAH Inhibition

The 4-fluoro-3'-methoxybiphenyl scaffold is a documented pharmacophore in the design of
Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH degrades anandamide, a neurotransmitter
involved in pain and anxiety regulation.[2]

o Mechanism: The biphenyl core mimics the lipophilic chain of the fatty acid substrate.

e SAR Role: The 3'-methoxy group acts as a hydrogen bond acceptor, anchoring the molecule
in the enzyme's active site, while the 4-fluorine atom blocks metabolic degradation (P450
oxidation) at the exposed para position, significantly extending the drug's half-life (

) [2].
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Material Science: Liquid Crystals

Fluorinated biphenyls are "mesogens"—fundamental units of liquid crystals. The high polarity of
the C-F bond, combined with the polarizability of the biphenyl system, creates strong dipole-
dipole interactions essential for the formation of nematic phases used in display technologies.
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of
substituents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pdf.benchchem.com/98/Comparative_Guide_to_the_Synthesis_of_4_Methoxybiphenyl_via_Suzuki_Miyaura_Coupling.pdf
https://pubs.acs.org/doi/10.1021/jm031140x
https://patentimages.storage.googleapis.com/19/79/02/026b7777263711/EP2233474A1.pdf
https://www.benchchem.com/product/b3335155/docs#technical-guide-4-fluoro-3-methoxybiphenyl-structure-analysis
https://www.benchchem.com/product/b3335155/docs#technical-guide-4-fluoro-3-methoxybiphenyl-structure-analysis
https://www.benchchem.com/product/b3335155/docs#technical-guide-4-fluoro-3-methoxybiphenyl-structure-analysis
https://www.benchchem.com/product/b3335155/docs#technical-guide-4-fluoro-3-methoxybiphenyl-structure-analysis
https://www.benchchem.com/product/b3335155?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3335155?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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